molecular formula C13H16N2OS B2620610 1-(1-ethyl-2-sulfanyl-1H-1,3-benzodiazol-5-yl)butan-1-one CAS No. 790270-89-2

1-(1-ethyl-2-sulfanyl-1H-1,3-benzodiazol-5-yl)butan-1-one

カタログ番号 B2620610
CAS番号: 790270-89-2
分子量: 248.34
InChIキー: HJTOBSBSIXYXOW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(1-ethyl-2-sulfanyl-1H-1,3-benzodiazol-5-yl)butan-1-one, also known as EBDB, is a novel psychoactive substance that belongs to the benzodiazepine class of drugs. EBDB has gained popularity in recent years due to its potent psychoactive effects and its ability to produce euphoria, relaxation, and sedation. In

作用機序

The exact mechanism of action of 1-(1-ethyl-2-sulfanyl-1H-1,3-benzodiazol-5-yl)butan-1-one is not fully understood. However, it is believed to work by enhancing the activity of the GABA receptor, which is responsible for inhibiting the activity of neurons in the brain. By enhancing the activity of the GABA receptor, 1-(1-ethyl-2-sulfanyl-1H-1,3-benzodiazol-5-yl)butan-1-one produces a calming effect on the brain, which leads to its anxiolytic and sedative effects.
Biochemical and Physiological Effects:
1-(1-ethyl-2-sulfanyl-1H-1,3-benzodiazol-5-yl)butan-1-one has been shown to have a range of biochemical and physiological effects. Animal studies have shown that 1-(1-ethyl-2-sulfanyl-1H-1,3-benzodiazol-5-yl)butan-1-one increases the levels of GABA in the brain, which leads to its anxiolytic and sedative effects. In addition, 1-(1-ethyl-2-sulfanyl-1H-1,3-benzodiazol-5-yl)butan-1-one has been shown to decrease the levels of glutamate in the brain, which is responsible for excitatory signaling. This could explain the anticonvulsant properties of 1-(1-ethyl-2-sulfanyl-1H-1,3-benzodiazol-5-yl)butan-1-one.

実験室実験の利点と制限

1-(1-ethyl-2-sulfanyl-1H-1,3-benzodiazol-5-yl)butan-1-one has several advantages for lab experiments. It is a potent psychoactive substance that produces consistent effects, making it a valuable tool for studying the central nervous system. However, 1-(1-ethyl-2-sulfanyl-1H-1,3-benzodiazol-5-yl)butan-1-one also has limitations for lab experiments. It is a relatively new substance, and its long-term effects are not fully understood. In addition, there is a lack of research on the potential side effects of 1-(1-ethyl-2-sulfanyl-1H-1,3-benzodiazol-5-yl)butan-1-one, which could limit its use in lab experiments.

将来の方向性

There are several future directions for research on 1-(1-ethyl-2-sulfanyl-1H-1,3-benzodiazol-5-yl)butan-1-one. One area of research could focus on its potential as a treatment for anxiety and insomnia. Another area of research could focus on its anticonvulsant properties and its potential as a treatment for epilepsy. In addition, future research could focus on the long-term effects of 1-(1-ethyl-2-sulfanyl-1H-1,3-benzodiazol-5-yl)butan-1-one and its potential for abuse and addiction. Overall, 1-(1-ethyl-2-sulfanyl-1H-1,3-benzodiazol-5-yl)butan-1-one is a promising substance for scientific research, and further studies are needed to fully understand its potential.

合成法

The synthesis of 1-(1-ethyl-2-sulfanyl-1H-1,3-benzodiazol-5-yl)butan-1-one is a complex process that involves multiple steps. The first step involves the reaction of 2-aminothiophenol with ethyl acetoacetate to produce 2-ethylthio-1,3-benzodioxole. The second step involves the reaction of the benzodioxole with 1-bromo-3-chloropropane to produce 1-(2-ethylthio-1,3-benzodioxol-5-yl)propan-1-one. The final step involves the reaction of the propanone with ethyl mercaptan to produce 1-(1-ethyl-2-sulfanyl-1H-1,3-benzodiazol-5-yl)butan-1-one.

科学的研究の応用

1-(1-ethyl-2-sulfanyl-1H-1,3-benzodiazol-5-yl)butan-1-one has been used in scientific research to study its effects on the central nervous system. Animal studies have shown that 1-(1-ethyl-2-sulfanyl-1H-1,3-benzodiazol-5-yl)butan-1-one has potent anxiolytic and sedative effects, making it a potential candidate for the treatment of anxiety and insomnia. In addition, 1-(1-ethyl-2-sulfanyl-1H-1,3-benzodiazol-5-yl)butan-1-one has been shown to have anticonvulsant properties, which could make it a potential candidate for the treatment of epilepsy.

特性

IUPAC Name

1-(1-ethyl-2-sulfanylidene-3H-benzimidazol-5-yl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2OS/c1-3-5-12(16)9-6-7-11-10(8-9)14-13(17)15(11)4-2/h6-8H,3-5H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJTOBSBSIXYXOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC2=C(C=C1)N(C(=S)N2)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-ethyl-2-sulfanyl-1H-1,3-benzodiazol-5-yl)butan-1-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。